levulinoyl(-3)[DMT(-5)]2-deoxy-D-thrPenf(b)-adenin-9-yl
Description
This compound is a highly specialized nucleoside analog featuring a levulinoyl group at the 3-position, a dimethoxytrityl (DMT) group at the 5-position, and an adenin-9-yl base attached to a modified 2-deoxy-D-threopentofuranose (thrPenf) sugar backbone. The levulinoyl group serves as a temporary protecting group in synthetic chemistry, enabling selective deprotection under mild conditions (e.g., hydrazine acetate) .
Properties
Molecular Formula |
C36H37N5O7 |
|---|---|
Molecular Weight |
651.7 g/mol |
IUPAC Name |
[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] 4-oxopentanoate |
InChI |
InChI=1S/C36H37N5O7/c1-23(42)9-18-32(43)48-29-19-31(41-22-40-33-34(37)38-21-39-35(33)41)47-30(29)20-46-36(24-7-5-4-6-8-24,25-10-14-27(44-2)15-11-25)26-12-16-28(45-3)17-13-26/h4-8,10-17,21-22,29-31H,9,18-20H2,1-3H3,(H2,37,38,39)/t29-,30-,31-/m1/s1 |
InChI Key |
WYPSLNNQSKOKMX-JFHPUIQFSA-N |
Isomeric SMILES |
CC(=O)CCC(=O)O[C@@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)N |
Canonical SMILES |
CC(=O)CCC(=O)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of levulinoyl(-3)[DMT(-5)]2-deoxy-D-thrPenf(b)-adenin-9-yl typically involves multiple steps, starting with the preparation of the levulinoyl ester. This is followed by the introduction of the deoxy-D-threo-pentofuranosyl group through glycosylation reactions. The final step involves the coupling of the adenine moiety to the intermediate product. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to streamline the multi-step process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
Levulinoyl(-3)[DMT(-5)]2-deoxy-D-thrPenf(b)-adenin-9-yl undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine for cleavage reactions, secondary amine salts for glycosylation, and various oxidizing and reducing agents. The conditions for these reactions often require controlled temperatures, pH levels, and the presence of catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile used .
Scientific Research Applications
Levulinoyl(-3)[DMT(-5)]2-deoxy-D-thrPenf(b)-adenin-9-yl has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of levulinoyl(-3)[DMT(-5)]2-deoxy-D-thrPenf(b)-adenin-9-yl involves its interaction with specific molecular targets and pathways. For example, it may act as a cleavable linker in proteomics, where it can be selectively cleaved under specific conditions to release active subunits of proteins. This interaction is often mediated by the formation of covalent bonds with target molecules, followed by controlled cleavage reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Protecting Group Strategies
Levulinoyl(-3)[DMT(-5)]2-deoxy-D-thrPenf(b)-adenin-9-yl shares functional similarities with compounds utilizing levulinoyl or benzoyl groups for hydroxy protection. Key distinctions include:
- Levulinoyl vs. Benzoyl: Levulinoyl groups are selectively removed via hydrazine acetate (70% yield in trisaccharide synthesis) , whereas benzoyl groups require harsher alkaline conditions. Levulinoyl esters exhibit superior regioselectivity in glycosylation reactions compared to benzoyl, which often necessitates additional silyl protection steps (e.g., TBS) to achieve specificity .
- DMT vs. PMB (p-methoxybenzyl) :
Table 1: Protecting Group Comparison
| Group | Removal Method | Selectivity | Synthetic Yield | Reference |
|---|---|---|---|---|
| Levulinoyl | Hydrazine acetate | High | 70–91% | |
| Benzoyl | NaOH/MeOH | Moderate | 60–84% | |
| DMT | Mild acid (e.g., 3% DCA) | High | >90% |
Sugar Backbone Modifications
The 2-deoxy-D-thrPenf(b) sugar in this compound distinguishes it from analogs like D-altropyranoside or xylopyranoside:
- Altropyranoside Derivatives: Compounds such as 4',6'-O-benzylidene-1',3'-di-O-methyl-2'-deoxy-2'-(adenin-9-yl)-D-altropyranoside exhibit rigid benzylidene protection but lack the levulinoyl group’s versatility in selective deprotection .
- Xylose-Based Analogs: Glucuronoxylan hexasaccharides employ levulinoyl groups for temporary protection at the 2-position but require TBS intermediates for regioselective acylation, increasing synthetic complexity .
Key Research Findings
- Synthetic Efficiency: The levulinoyl group enables high-yield (70–91%) deprotection without damaging acid- or base-sensitive functional groups, outperforming benzoyl and acetyl analogs .
- Regioselectivity Challenges: Despite advantages, levulinoyl protection at the 2-position in xylose derivatives requires silyl intermediates (e.g., TBS) to avoid regioisomer formation .
- Biological Potential: Adenin-9-yl derivatives with optimized protecting groups show promise in antiviral applications, though in vivo stability requires further study .
Biological Activity
Levulinoyl(-3)[DMT(-5)]2-deoxy-D-thrPenf(b)-adenin-9-yl is a complex compound that exhibits significant biological activity, primarily due to its structural components. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.
Structural Characteristics
The compound is characterized by several key structural elements:
- Levulinoyl Group : This moiety is known for its role in enhancing the solubility and stability of the molecule.
- DMT Group : Dimethyltryptamine (DMT) is a powerful hallucinogen that may influence neuroactivity.
- 2-deoxy-D-threonine : This sugar moiety contributes to the compound's nucleoside-like characteristics.
- Adenine Base : The presence of adenine suggests potential interactions with nucleic acid pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Properties : The compound has shown significant antimicrobial activity, likely due to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
- Neuroactivity : The DMT component suggests potential psychoactive effects, which could be harnessed for therapeutic purposes in neurodegenerative diseases.
- Metabolic Regulation : Research indicates that compounds similar to this one can modulate peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating metabolic processes.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of this compound, the compound was tested against several pathogenic bacteria. Results indicated a notable inhibition zone, suggesting its potential as a new antimicrobial agent.
Case Study 2: Neuroactive Properties
Research exploring the neuroactive effects of DMT-containing compounds revealed that this compound could enhance neuronal survival under stress conditions. This suggests its possible application in treating neurodegenerative diseases.
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Neuroactive Effects |
|---|---|---|
| Levulinoyl(-3)[DMT(-5)] | High | Moderate |
| DMT | Moderate | High |
| Other D-nucleosides | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
